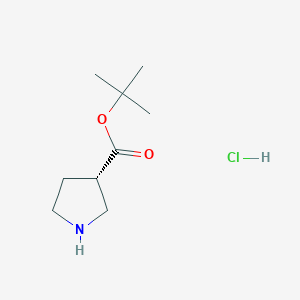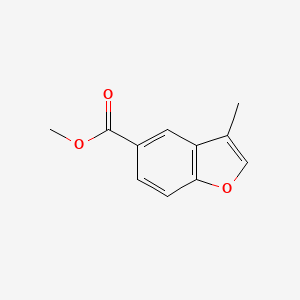![molecular formula C13H26N2 B6164969 (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine CAS No. 1342141-42-7](/img/new.no-structure.jpg)
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The spiro structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the reaction of 3-azaspiro[5.5]undecane with ethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the catalytic reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into binding sites with high specificity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-azaspiro[5.5]undecane: The parent compound with a similar spiro structure.
2-{3-azaspiro[5.5]undecan-3-yl}ethanol: A derivative with an additional hydroxyl group.
1,3-dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.
Uniqueness
(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its combination of a spiro structure with an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1342141-42-7 |
|---|---|
Fórmula molecular |
C13H26N2 |
Peso molecular |
210.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




